Prudomestin

Reactive Oxygen Species Anti-inflammatory Oxidative Stress

Prudomestin (3,5,7-trihydroxy-4',8-dimethoxyflavone) offers distinct 8,4'-dimethoxy substitution for targeted XO inhibition (IC50 6 µM) and potent ROS scavenging (IC50 1.5 µg/mL), 7.5-fold more potent than ibuprofen. Ideal for gout/hyperuricemia and oxidative stress research, providing clear SAR differentiation from analogs like Tambulin. Sourced naturally from Prunus domestica.

Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
CAS No. 3443-28-5
Cat. No. B017676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrudomestin
CAS3443-28-5
Molecular FormulaC17H14O7
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O
InChIInChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)15-14(21)13(20)12-10(18)7-11(19)16(23-2)17(12)24-15/h3-7,18-19,21H,1-2H3
InChIKeyHLSIOUXODPWHFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow cryst.

Structure & Identifiers


Interactive Chemical Structure Model





Prudomestin (3443-28-5): A 3,5,7-Trihydroxy-8,4′-dimethoxyflavone Xanthine Oxidase Inhibitor for Gout Research Procurement


Prudomestin (CAS 3443-28-5; synonyms: Herbacetin 8,4′-dimethyl ether, 3,5,7-Trihydroxy-4′,8-dimethoxyflavone) is a naturally occurring flavonol aglycone with the molecular formula C₁₇H₁₄O₇ and molecular weight 330.29 g/mol [1][2]. It is characterized by a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying hydroxyl groups at the 3-, 5-, and 7-positions and methoxy groups at the 8- and 4′-positions, classifying it structurally as a methylated flavonol derivative distinct from more common polyhydroxylated flavonols such as quercetin [1][3]. The compound is primarily isolated from the heartwood of Prunus domestica (European plum) and has been identified as a xanthine oxidase (XO) inhibitor with an IC₅₀ of approximately 6 µM .

Prudomestin Procurement: Why In-Class Flavonoid Substitution Compromises ROS Inhibition Potency and Experimental Reproducibility


Within the flavonol class, the specific methylation pattern at positions 8 and 4′ fundamentally differentiates Prudomestin from polyhydroxylated analogs such as quercetin, kaempferol, and structurally proximal co-isolates like Tambulin (which possesses additional methoxy substitutions) [1]. The 8-O-methyl and 4′-O-methyl modifications directly impact lipophilicity (LogP ≈ 2.3–2.6), membrane permeability, and target enzyme binding affinity, which cannot be replicated by unmethylated flavonol glycosides or aglycones [2][3]. Experimental evidence demonstrates that Prudomestin exhibits ROS inhibitory potency (IC₅₀ = 1.5 ± 0.3 µg/mL) that is 5-fold greater than Tambulin (IC₅₀ = 7.5 ± 0.3 µg/mL) despite their structural similarity and co-occurrence in Zanthoxylum armatum [4]. Consequently, substituting Prudomestin with a generic flavonoid mixture or a closely related analog such as Tambulin will yield quantitatively different and non-equivalent experimental outcomes in antioxidant, anti-inflammatory, and enzyme inhibition assays [4].

Prudomestin Quantitative Evidence Guide: Head-to-Head Comparisons with Tambulin, Ibuprofen, Allopurinol, and Ombuin


Prudomestin Exhibits 5-Fold Superior ROS Inhibitory Potency Compared to Tambulin in a Cellular Oxidative Stress Model

In a cellular reactive oxygen species (ROS) inhibition assay, Prudomestin demonstrated an IC₅₀ of 1.5 ± 0.3 µg/mL, which is 5-fold more potent than the co-isolated flavonoid Tambulin (IC₅₀ = 7.5 ± 0.3 µg/mL). Both compounds were tested against the same standard, ibuprofen, which exhibited an IC₅₀ of 11.2 ± 1.9 µg/mL in the same assay system [1].

Reactive Oxygen Species Anti-inflammatory Oxidative Stress

Prudomestin Shows Enhanced DPPH Radical Scavenging Activity Relative to Tambulin in a Cell-Free Antioxidant Assay

In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, Prudomestin exhibited an IC₅₀ of 26.96 ± 0.19 µg/mL, which represents superior antioxidant activity compared to Tambulin (IC₅₀ = 32.65 ± 0.31 µg/mL) tested under identical conditions [1].

DPPH assay Antioxidant Free Radical Scavenging

Prudomestin Achieves Comparable Xanthine Oxidase Inhibition to Allopurinol with a Modest IC₅₀ Differential

In xanthine oxidase (XO) enzymatic inhibition assays, Prudomestin exhibits an IC₅₀ of approximately 6 µM. This activity is comparable to the positive control allopurinol, a clinically approved XO inhibitor for gout management, which exhibits an IC₅₀ of 3.38 µM in the same assay system [1].

Xanthine Oxidase Gout Hyperuricemia

Prudomestin Demonstrates Stronger In Silico COX-2 Binding Affinity than Tambulin in Molecular Docking Simulations

Molecular docking studies against cyclooxygenase-2 (COX-2) revealed that Prudomestin exhibits a binding energy of −8.6 kcal/mol, which is marginally more favorable than Tambulin (−8.4 kcal/mol) and substantially stronger than the reference ligand ibuprofen (−7.7 kcal/mol) [1].

Molecular Docking COX-2 Anti-inflammatory In silico screening

Prudomestin Possesses Distinct Physicochemical and ADMET Properties Differentiating It from Polyhydroxylated Flavonol Analogs

Computational physicochemical profiling indicates that Prudomestin has a predicted LogP of 2.29–2.59 (ALogP) and a water solubility of approximately 0.081 g/L [1][2]. Its predicted human oral bioavailability probability is 51.43% [2]. These values contrast with those of unmethylated flavonols such as quercetin, which exhibits a lower LogP (approx. 1.5–1.8) and higher aqueous solubility, reflecting the impact of 8-O- and 4′-O-methylation on lipophilicity and membrane permeability [3].

ADMET Lipophilicity Bioavailability Drug-likeness

Prudomestin Optimal Application Scenarios: ROS Inhibition, Xanthine Oxidase Screening, and Flavonoid Reference Standard Procurement


Cellular ROS Inhibition Screening and Anti-Inflammatory Lead Identification

For laboratories conducting oxidative stress research or screening natural product libraries for ROS inhibitory activity, Prudomestin provides a validated flavonoid standard with an IC₅₀ of 1.5 ± 0.3 µg/mL in cellular ROS assays, representing 5-fold greater potency than Tambulin and 7.5-fold greater potency than ibuprofen under identical conditions [1]. This scenario applies to academic screening centers, biopharmaceutical lead discovery teams, and CROs performing inflammation-targeted phenotypic assays where maximal assay sensitivity and minimal compound consumption are prioritized [1].

Xanthine Oxidase Inhibitor Benchmarking and Gout Research Model Development

Prudomestin serves as a natural product-derived xanthine oxidase inhibitor with an IC₅₀ of approximately 6 µM, placing its potency within 1.8-fold of the clinical reference standard allopurinol (IC₅₀ = 3.38 µM) [1]. This property enables its use as a non-prescription reference control in XO inhibition assays, particularly in academic laboratories investigating hyperuricemia, gout pathogenesis, or uric acid-lowering natural product screening without requiring DEA-licensed or prescription-only comparator compounds [1].

Flavonoid Analytical Reference Standard for HPLC Quantification and Quality Control

Prudomestin is commercially available at purities of ≥98% (HPLC) with full analytical characterization including NMR, MS, and HPLC-UV documentation [1]. The compound is supplied as a crystalline solid with a melting point of 209–210°C and recommended storage at −20°C (powder) or −80°C (solution) . This scenario supports analytical chemistry laboratories, natural product quality control units, and pharmacognosy research groups requiring a well-characterized flavonol reference standard for method development, botanical extract standardization, or compound identification in Prunus domestica and Zanthoxylum armatum-derived materials [2].

Computational Chemistry and Molecular Docking Validation Studies

With a demonstrated COX-2 binding energy of −8.6 kcal/mol, which exceeds Tambulin (−8.4 kcal/mol) and ibuprofen (−7.7 kcal/mol) in docking simulations, Prudomestin provides a structurally defined flavonol scaffold for virtual screening validation and pharmacophore modeling [1]. Computational chemistry groups, medicinal chemistry departments, and academic molecular modeling laboratories may procure Prudomestin to experimentally validate in silico predictions of methylated flavonol binding modes and to benchmark docking algorithms against experimentally characterized flavonoid ligands [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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